

Comprehensive Technical Guide: Spectroscopic Analysis of 3-(Phenoxymethyl)piperidine

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Compound of Interest

Compound Name: 3-(Phenoxymethyl)piperidine

CAS No.: 405059-85-0

Cat. No.: B1610827

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Executive Summary

3-(Phenoxymethyl)piperidine (CAS 58463-83-9 for the generic structure) represents a critical pharmacophore in medicinal chemistry, most notably as a direct intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and various Dopamine D4 receptor antagonists.^[1]

This guide provides a rigorous spectroscopic framework for the identification, characterization, and purity assessment of this molecule.^{[2][1]} Unlike standard operational manuals, this document focuses on the causality of spectral features—explaining why specific signals arise and how to use them to validate structural integrity.^{[2][1]}

Part 1: Structural Context & Physicochemical Profile^[2]

Before initiating spectroscopic analysis, the researcher must understand the structural dynamics that influence spectral data.^{[2][1]}

- Molecular Formula:

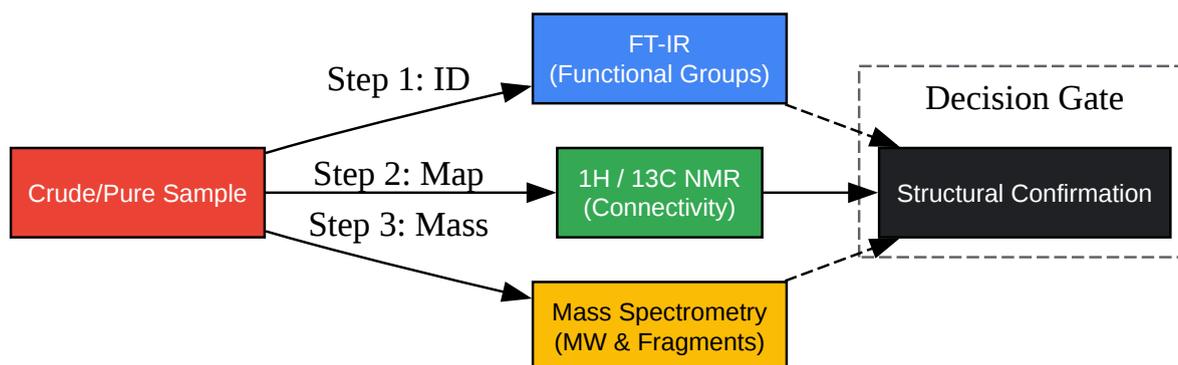
^{[2][1]}

- Molecular Weight: 191.27 g/mol

- Key Functional Groups:
 - Secondary Amine: Basic center, capable of H-bonding; sensitive to pH in NMR.[1]
 - Ether Linkage:
 - . A robust dipole affecting vibrational modes.
 - Chirality: The C3 carbon is a stereocenter. While this guide covers the generic structure, the (3S) or (3R) enantiomers are often distinct in chiral HPLC but identical in achiral NMR environments.[2][1]

The Analytical Workflow

The following directed graph illustrates the logical flow for full structural validation.



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Figure 1: Integrated analytical workflow for **3-(phenoxyethyl)piperidine** characterization.

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the first line of defense for verifying functional group integrity, particularly the ether linkage and the amine state (free base vs. salt).[2]

Experimental Protocol

- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference with the amine band.

- Scan Range: 4000–600 cm^{-1} .
- Resolution: 4 cm^{-1} .

Diagnostic Bands & Mechanistic Interpretation[1]

Frequency (cm^{-1})	Assignment	Mechanistic Insight
3300–3500		Broad/Weak: Indicates secondary amine.[1] If the sample is a hydrochloride salt, this broadens significantly and shifts to ~2800–3000 cm^{-1} (ammonium).[2][1]
3030–3060		Weak: Diagnostic of the phenyl ring protons.
2850–2950		Strong: Methylene groups in the piperidine ring.[2][1]
1585, 1495		Medium: Aromatic ring breathing modes.[2][1] Essential for confirming the phenyl group.
1240–1250		Strong: Asymmetric stretching of the aryl alkyl ether.[1] Critical Check: Loss of this band implies cleavage of the ether side chain.
750, 690		Strong: Out-of-plane bending for monosubstituted benzene. [1]

Part 3: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for establishing connectivity. The 3-substituted piperidine ring creates a complex coupling environment due to ring inversion and chair conformations.[1]

Solvent Selection Strategy

- : Preferred for the free base. Allows clear resolution of the N-H proton (often broad).
- : Required for hydrochloride salts to prevent precipitation and to observe exchangeable protons clearly.[1]

NMR Assignment (400 MHz,)

The spectrum is divided into three distinct zones: Aromatic, Ether Methylene, and Aliphatic Ring.[2][1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.25 – 7.30	Multiplet	2H	Ar-H (meta)	Typical phenyl pattern.[1]
6.90 – 6.96	Multiplet	3H	Ar-H (ortho/para)	Upfield shift due to the electron-donating effect of the ether oxygen (+M effect).[1]
3.85 – 3.95	Multiplet/DD	2H		Key Signal: These protons are diastereotopic if the ring is rigid, appearing as an ABX system with H3.[1]
3.15 – 3.25	Broad Mult.	1H	H2 (eq)	Deshielded by adjacent Nitrogen.[1]
2.95 – 3.05	Broad Mult.	1H	H6 (eq)	Deshielded by adjacent Nitrogen.[1]
2.55 – 2.65	Multiplet	1H	H2 (ax)	Axial protons are shielded relative to equatorial counterparts.[1]
2.30 – 2.45	Multiplet	1H	H6 (ax)	
1.95 – 2.05	Multiplet	1H	H3 (methine)	The chiral center. [1] Controls the

				splitting of the ether methylene.
1.40 – 1.80	Multiplets	4H	H4, H5	Ring methylene envelope. ^[2] ^[1]
1.80 (varies)	Broad Singlet	1H		Disappears with shake. ^[2] ^[1]

NMR Assignment (100 MHz,)

- Aromatic Region: ~158.8 (C-O, ipso), 129.4 (meta), 120.6 (para), 114.5 (ortho).^[2]^[1]
- Ether Carbon: ~70.5 ppm ().^[1]
- Piperidine Ring:
 - C2/C6 (Next to N): ~46.5 ppm, ~49.2 ppm.^[2]^[1]
 - C3 (Methine): ~36.5 ppm.^[1]^[3]
 - C4/C5: ~24.5 ppm, ~28.1 ppm.^[2]^[1]



Expert Insight: In 3-substituted piperidines, C2 is often distinct from C6 due to the influence of the substituent at C3.^[2]^[1] Use HSQC (Heteronuclear Single Quantum Coherence) to correlate the protons at 3.15/2.55 ppm to the carbon at ~49 ppm to confirm the C2 position.

Part 4: Mass Spectrometry & Fragmentation^[2]^[4]^[5] ^[6]^[7]

Mass spectrometry provides molecular weight confirmation and characteristic fragmentation fingerprints.^{[4][5][6]}

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).

- Target Mass:

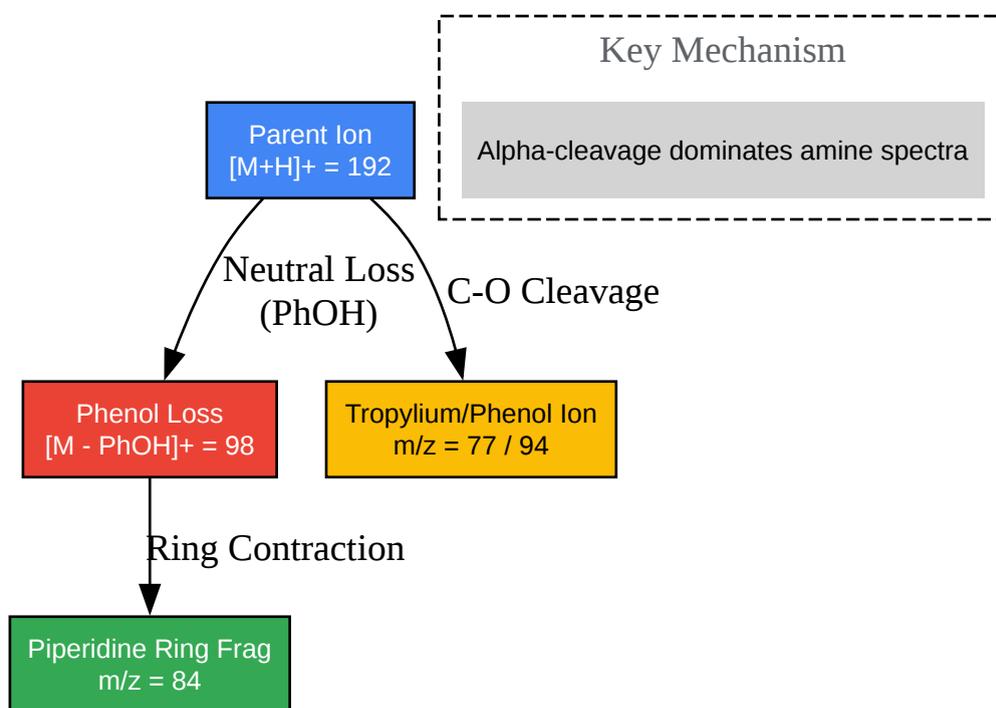
192.14 (

).^{[2][1]}

Fragmentation Pathway

The fragmentation is driven by the stability of the immonium ion (alpha-cleavage) and the phenoxy leaving group.^[1]

- -Cleavage: The bond adjacent to the nitrogen breaks, often losing the heavy side chain if it were at the
-position.^{[1][4]} However, with substitution at
(C3), the ring cleavage is complex.^{[2][1]}
- Ether Cleavage: Homolytic cleavage of the C-O bond.



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Figure 2: Predicted fragmentation pathway for **3-(phoxymethyl)piperidine**.^[1]

- Diagnostic Peak (98): Represents the piperidiny-methyl cation after the loss of the phenoxy group (phenol).^[1]
- Diagnostic Peak (94): The phenol radical cation, often seen if the ionization energy is high (EI), though less common in soft ESI.^{[2][1]}

Part 5: Quality Control & Impurity Profiling^{[1][2]}

In drug development, identifying what is not the target is as important as identifying the target.^[2]

Common Impurities^[2]

- Phenol: Starting material.

- Detection: HPLC (UV 270 nm) or GC.[1]
- NMR: Distinct triplet at 6.8 ppm (para) and doublet at 6.85 ppm (ortho) if unreacted.[1]
- 3-Hydroxymethylpiperidine: Hydrolysis product or unreacted precursor.[1]
 - MS:
116 (

).
 - NMR: Absence of aromatic signals.
- N-Benzyl/N-Boc Derivatives: If protecting groups were not fully removed.
 - NMR: Look for singlet at 1.45 ppm (Boc) or multiplet at 7.3-7.4 ppm with a singlet at 3.5 ppm (Benzyl).[1]

Purity Calculation (qNMR)

For absolute purity without a reference standard, use quantitative NMR (qNMR):

- Weigh ~10 mg of sample and ~10 mg of internal standard (e.g., Maleic Acid or TCNB) into the NMR tube.[2]
- Integrate the O-CH₂ protons (3.9 ppm) against the standard's signal.[1]
- Calculate purity using the molar ratio.

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